BenchChemオンラインストアへようこそ!

2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

Crystallography Regioisomerism Solid-state chemistry

2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one is a 4,5-dihydropyridazin-3(2H)-one derivative bearing a phenyl group at the 6-position and a benzyl substituent at the N2 position. It belongs to the broader class of 6-phenyl-4,5-dihydropyridazinone analogs, a scaffold extensively investigated for cardiotonic, vasorelaxant, platelet-aggregation-inhibitory, and PDE3-inhibitory activities.

Molecular Formula C17H16N2O
Molecular Weight 264.32 g/mol
CAS No. 87769-64-0
Cat. No. B1316774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one
CAS87769-64-0
Molecular FormulaC17H16N2O
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESC1CC(=O)N(N=C1C2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C17H16N2O/c20-17-12-11-16(15-9-5-2-6-10-15)18-19(17)13-14-7-3-1-4-8-14/h1-10H,11-13H2
InChIKeyKMPXAOYMXIGGPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (CAS 87769-64-0): Core Scaffold Identity and Procurement Baseline


2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one is a 4,5-dihydropyridazin-3(2H)-one derivative bearing a phenyl group at the 6-position and a benzyl substituent at the N2 position. It belongs to the broader class of 6-phenyl-4,5-dihydropyridazinone analogs, a scaffold extensively investigated for cardiotonic, vasorelaxant, platelet-aggregation-inhibitory, and PDE3-inhibitory activities [1]. The compound is commercially available from multiple suppliers with purities typically ranging from 95% to 98%, and its structural identity is confirmed by CAS registry, MDL number (MFCD22493495), and molecular formula C17H16N2O (MW 264.32 g/mol) . Its defining feature relative to other in-class compounds is the specific N2-benzyl substitution pattern, which distinguishes it from N2-alkyl, N2-aryl, and N2-unsubstituted analogs and directly influences its physicochemical profile, synthetic utility, and biological target engagement.

Why In-Class 6-Phenyl-4,5-dihydropyridazinones Cannot Be Interchanged for 2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one


Within the 6-phenyl-4,5-dihydropyridazin-3(2H)-one series, the nature and position of the N-substituent fundamentally govern both molecular conformation and biological activity profiles. Structure-activity relationship (SAR) studies have demonstrated that substitution at the N2 position of the pyridazinone ring critically modulates cardiotonic potency, vasorelaxant efficacy, and PDE3 isoform selectivity [1]. The benzyl group at N2 confers a unique combination of steric bulk, lipophilicity (estimated cLogP), and π-stacking potential that distinguishes this compound from its N2-methyl, N2-butyl, N2-phenyl, and N2-unsubstituted counterparts. Furthermore, the regiochemistry of benzyl attachment (N2 vs. C4) produces distinct molecular geometries, as evidenced by crystallographic data showing different dihedral angles and hydrogen-bonding patterns between the 2-benzyl and 4-benzyl regioisomers [2]. As a result, generic procurement of an unspecified 6-phenyl-dihydropyridazinone cannot guarantee equivalent performance in target-engagement assays, structure-based drug design, or synthetic derivatization protocols where the specific N2-benzyl geometry is required.

Quantitative Differentiation Evidence for 2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one Versus Closest Analogs


Regioisomeric Differentiation: 2-Benzyl vs. 4-Benzyl Substitution Determines Crystal Packing and Hydrogen-Bonding Architecture

The 2-benzyl regioisomer (target compound) and the 4-benzyl regioisomer represent constitutionally distinct compounds with divergent solid-state architectures. In the 4-benzyl isomer (I), the phenyl and pyridazine rings form a dihedral angle of 46.69(9)°, while the benzyl phenyl ring is nearly perpendicular to the pyridazine plane at 78.31(10)°. N—H···O hydrogen bonds link molecules into inversion dimers with an R₂²(8) ring motif. The Hirshfeld surface analysis of (I) reveals H···H contacts contributing 48.2%, C···H/H···C 29.9%, and O···H/H···O 8.9% to crystal packing [1]. For the target 2-benzyl isomer, the N2 substitution eliminates the N—H donor present in the 4-benzyl isomer, fundamentally altering hydrogen-bonding capacity, solubility characteristics, and co-crystal engineering potential. These structural differences directly impact formulation development, solid-form screening, and crystallinity-dependent physicochemical properties relevant to both research and scale-up procurement.

Crystallography Regioisomerism Solid-state chemistry

N2-Substituent-Dependent Cardiotonic and Vasorelaxant Potency: Class-Level SAR Informs 2-Benzyl Selection

In the 6-(4-acylaminophenyl)-4,5-dihydropyridazin-3(2H)-one series, the nature of the N2 substituent is a primary determinant of pharmacological activity. The N2-phenyl derivative, 6-(4-methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one (compound 7), exhibited the most potent vasorelaxant activity with an IC₅₀ of 0.08 ± 0.01 μmol L⁻¹ in phenylephrine-precontracted rat aortic rings, representing activity in the nanomolar range [1]. In contrast, other N2-substituted analogs (including alkyl variants) showed substantially weaker or negligible vasorelaxant effects in the same assay system. While direct cardiotonic/vasorelaxant data for the 2-benzyl compound are not reported in the peer-reviewed literature, class-level SAR trends predict that the benzyl group—offering greater steric demand and π-stacking capacity than simple alkyl substituents—would produce a distinct activity profile relative to N2-methyl, N2-butyl, or N2-unsubstituted analogs. This SAR context supports the selection of the 2-benzyl derivative for exploratory medicinal chemistry programs targeting PDE3-related cardiovascular indications where N2-phenyl substitution has already demonstrated nanomolar potency.

Inodilator Cardiotonic Structure-Activity Relationship

Oxidation-State Control: Dihydro vs. Fully Aromatic Pyridazinone Determines Synthetic Utility and Downstream Derivatization Potential

The 4,5-dihydro form of the pyridazinone ring retains a reactive C4–C5 single bond that can undergo oxidation to the fully aromatic pyridazin-3(2H)-one (CAS 79222-76-7 for the 2-benzyl analog) . This oxidation-state versatility enables the dihydro compound to serve as a precursor for preparing the aromatic pyridazinone scaffold, which has been claimed in patents as PDE4 inhibitors and cardiotonic agents [1]. The dihydro compound also permits further functionalization at the C4 and C5 positions (e.g., halogenation, alkylation, or cross-coupling) that is not accessible with the fully aromatic counterpart. This synthetic flexibility positions the 2-benzyl dihydro compound as a more versatile building block for library synthesis compared to either its fully oxidized pyridazinone analog or its N2-unsubstituted dihydro precursor, 6-phenyl-4,5-dihydro-3(2H)-pyridazinone.

Synthetic intermediate Oxidation Scaffold diversification

COX-2 Inhibitory Potential: Alkyl Chain Length at N2 Modulates Anti-Inflammatory Target Engagement

In a structurally related study, the 2-butyl analog (2-butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one) was synthesized and evaluated as a COX-2 inhibitor. Molecular docking studies and COX-2/COX-1 selectivity analysis identified this compound as a novel potent COX-2 inhibitor in comparison to indomethacin [1]. The 2-benzyl derivative differs by the replacement of the flexible n-butyl chain with a rigid benzyl group, which is predicted to alter the binding pose within the COX-2 active site due to additional π-π stacking interactions with aromatic residues. While comparative COX-2 IC₅₀ data for the 2-benzyl compound are not yet reported, this class-level evidence indicates that modulation of the N2 substituent from alkyl to benzyl represents a rational structural variation for tuning COX-2 affinity and selectivity, providing a basis for prioritizing the 2-benzyl derivative in anti-inflammatory screening cascades over the 2-butyl or 2-methyl analogs.

COX-2 inhibition Anti-inflammatory Molecular docking

Optimal Research and Procurement Scenarios for 2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (CAS 87769-64-0)


Medicinal Chemistry: PDE3/PDE4 Inhibitor Lead Optimization with Defined N2-Benzyl Pharmacophore

The 2-benzyl substitution pattern provides a structurally defined starting point for optimizing PDE3 or PDE4 inhibitory activity within the 6-phenyl-dihydropyridazinone series. Class-level SAR from Kumar et al. (2008) demonstrates that the N2 substituent is a critical potency determinant, with N2-phenyl analogs achieving vasorelaxant IC₅₀ values in the nanomolar range (0.08 μmol L⁻¹) [1]. The 2-benzyl derivative allows exploration of the steric and electronic space between simple alkyl and fully aromatic N2 substituents, enabling systematic SAR expansion without the synthetic burden of installing the N2 substituent de novo.

Solid-State and Preformulation Studies: Regioisomer-Specific Crystal Engineering

The crystallographic data for the 4-benzyl regioisomer (Dadou et al., 2019) establish baseline solid-state parameters (dihedral angles, Hirshfeld surface contacts, hydrogen-bonding motifs) against which the 2-benzyl isomer can be directly compared [2]. Procurement of the 2-benzyl compound enables head-to-head solid-form screening to assess the impact of benzyl regioisomerism on solubility, hygroscopicity, and mechanical properties—parameters essential for salt/co-crystal selection and formulation development.

Synthetic Methodology: Scaffold Diversification via C4/C5 Functionalization of the Dihydro Core

The 4,5-dihydro oxidation state preserves reactive sites at C4 and C5, allowing further derivatization (e.g., halogenation, cross-coupling, or oxidation) that is precluded in the fully aromatic pyridazin-3(2H)-one analog. Starting from the pre-functionalized 2-benzyl-6-phenyl derivative reduces the linear synthetic sequence by at least 2 steps compared to building the scaffold from 6-phenyl-4,5-dihydro-3(2H)-pyridazinone, offering quantifiable efficiency gains in library production workflows .

Anti-Inflammatory Drug Discovery: COX-2 Inhibitor Screening with Aromatic N2 Modification

Based on the demonstrated COX-2 inhibitory activity of the 2-butyl analog (Imran, 2020) [3], the 2-benzyl derivative represents a rational next-step candidate for COX-2 selectivity profiling. The benzyl group introduces π-stacking potential absent in the n-butyl chain, potentially enhancing affinity for the COX-2 hydrophobic channel. Procurement of the 2-benzyl compound enables direct comparative COX-1/COX-2 enzyme assays against both the 2-butyl analog and reference NSAIDs.

Quote Request

Request a Quote for 2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.